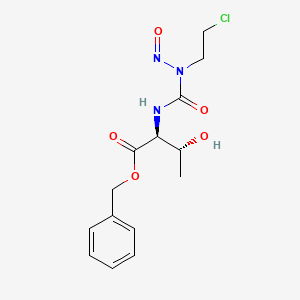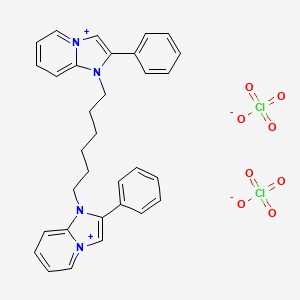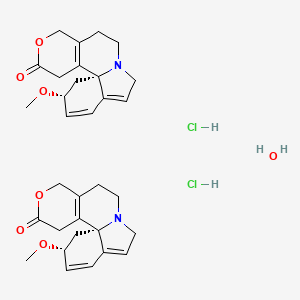
beta-Erythroidine hydrochloride hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Erythroidine hydrochloride hemihydrate: is a derivative of beta-erythroidine, an alkaloid isolated from the seeds and other parts of Erythrina species. This compound is known for its curare-like action, which is antagonized by prostigmine. It is a neuronal nicotinic acetylcholine receptor antagonist and has been used as a muscle relaxant in various clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Erythroidine hydrochloride hemihydrate can be synthesized through several steps starting from the natural alkaloid beta-erythroidine. The synthesis involves the reaction of beta-erythroidine with hydrochloric acid to form the hydrochloride salt. The hemihydrate form is obtained by crystallizing the hydrochloride salt from ethanol in the presence of water .
Industrial Production Methods: Industrial production of this compound involves the extraction of beta-erythroidine from Erythrina species, followed by its conversion to the hydrochloride salt. The process includes purification steps to ensure the compound’s stability and purity .
Chemical Reactions Analysis
Types of Reactions: Beta-Erythroidine hydrochloride hemihydrate undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents.
Reduction: Can be reduced to dihydro-beta-erythroidine.
Substitution: Reacts with sodium hydroxide to form sodium erythroidinate.
Common Reagents and Conditions:
Oxidizing Agents: Used in oxidation reactions.
Sodium Hydroxide: Used in substitution reactions to form sodium erythroidinate.
Major Products:
Dihydro-beta-erythroidine: Formed through reduction.
Sodium Erythroidinate: Formed through substitution with sodium hydroxide.
Scientific Research Applications
Beta-Erythroidine hydrochloride hemihydrate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of alkaloids and their derivatives.
Biology: Studied for its effects on neuronal nicotinic acetylcholine receptors.
Medicine: Used as a muscle relaxant in clinical applications.
Industry: Employed in the synthesis of other pharmacologically active compounds
Mechanism of Action
The mechanism of action of beta-erythroidine hydrochloride hemihydrate involves its antagonistic effect on neuronal nicotinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, leading to muscle relaxation. This action is particularly useful in clinical settings where muscle relaxation is required .
Comparison with Similar Compounds
- Dihydro-beta-erythroidine hydrobromide
- Quinine ethochloride dihydrate
- Quinine methochloride dihydrate
Comparison: Beta-Erythroidine hydrochloride hemihydrate is unique due to its specific antagonistic action on nicotinic acetylcholine receptors, which is not as pronounced in similar compounds like quinine derivatives. Additionally, its curare-like action and the ability to be antagonized by prostigmine make it distinct from other muscle relaxants .
Properties
CAS No. |
6045-45-0 |
|---|---|
Molecular Formula |
C32H42Cl2N2O7 |
Molecular Weight |
637.6 g/mol |
IUPAC Name |
(1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one;hydrate;dihydrochloride |
InChI |
InChI=1S/2C16H19NO3.2ClH.H2O/c2*1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;;;/h2*2-3,5,13H,4,6-10H2,1H3;2*1H;1H2/t2*13-,16-;;;/m00.../s1 |
InChI Key |
NXXUXBHFMHIYCD-RXORCXBCSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@]23C4=C(CCN2CC=C3C=C1)COC(=O)C4.CO[C@@H]1C[C@]23C4=C(CCN2CC=C3C=C1)COC(=O)C4.O.Cl.Cl |
Canonical SMILES |
COC1CC23C4=C(CCN2CC=C3C=C1)COC(=O)C4.COC1CC23C4=C(CCN2CC=C3C=C1)COC(=O)C4.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


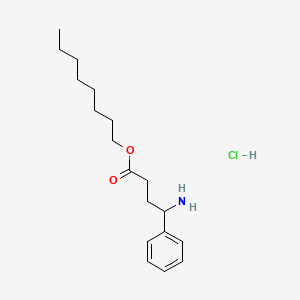
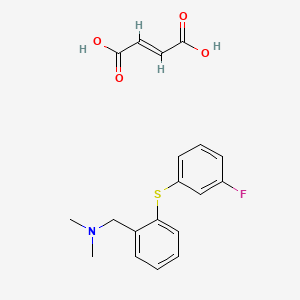


![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)



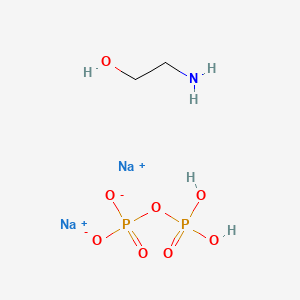
![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
